molecular formula C21H28N4O4 B1164211 MAB-CHMINACA metabolite M6

MAB-CHMINACA metabolite M6

Cat. No.: B1164211
M. Wt: 400.5
InChI Key: WIRRMBRRVDOSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAB-CHMINACA metabolite M6 is a major, monohydroxylated phase I metabolite of the synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA). This compound is identified as a primary biomarker for detecting MAB-CHMINACA consumption in human subjects . Research indicates that MAB-CHMINACA is extensively metabolized in the human body, with minimal unchanged parent drug excreted in urine . Therefore, reliable detection of its intake in forensic and clinical settings depends on identifying its major metabolites, such as M6 . This metabolite is produced in vitro through incubation with human hepatocytes, a model system that effectively reflects the complete metabolic repertoire of the human liver . Its formation involves cytochrome P450 (CYP)-mediated hydroxylation, a common Phase I metabolic reaction. MAB-CHMINACA is a potent synthetic cannabinoid receptor agonist associated with serious adverse health effects, including fatalities and public health outbreaks . The availability of this metabolite as a high-purity reference standard is crucial for developing and validating targeted analytical methods, such as LC-MS/MS and high-resolution mass spectrometry (HRMS). These methods are essential for forensic toxicology, doping control, and clinical research aimed at accurately correlating substance use with observed toxicities and symptoms . This product is intended For Research Use Only and is not for diagnostic or human use.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5

InChI

InChI=1S/C21H28N4O4/c1-21(2,20(28)29)17(18(22)26)23-19(27)16-14-10-6-7-11-15(14)25(24-16)12-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H2,22,26)(H,23,27)(H,28,29)

InChI Key

WIRRMBRRVDOSDK-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)C(C)(C)C(O)=O)C1=NN(CC2CCCCC2)C3=C1C=CC=C3

Synonyms

ADB-CHMINACA metabolite M6

Origin of Product

United States

Metabolic Pathways and Biotransformation of Mab Chminaca to Metabolite M6

Identification of MAB-CHMINACA Metabolite M6 as a Primary Biotransformation Product

MAB-CHMINACA (also known as ADB-CHMINACA) undergoes extensive metabolism, and often the parent compound is not detectable in biological samples, making the identification of its metabolites crucial for forensic and clinical purposes researchgate.netnih.govsemanticscholar.org. While hydroxylation is the most frequently reported metabolic pathway for MAB-CHMINACA, leading to prominent metabolites like those hydroxylated on the cyclohexyl ring or the tert-butyl moiety, the formation of carboxylic acid metabolites through hydrolysis is also a recognized biotransformation for synthetic cannabinoids with amide groups researchgate.netnih.govfrontiersin.orgresearchgate.net.

Metabolite M6, formally named 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid, is an expected metabolite formed by the hydrolysis of the terminal amide of the L-tert-leucinamide side chain. Studies on analogous synthetic cannabinoids, such as APP-CHMINACA, have shown that the hydrolysis of this distal amide group is a main biotransformation route nih.gov. Although in vitro studies using human hepatocytes identified ten major metabolites of MAB-CHMINACA that were primarily products of hydroxylation researchgate.netnih.gov, the formation of carboxylic acid metabolites represents another significant pathway for this class of compounds frontiersin.orgresearchgate.net. The presence of related metabolites, such as MAB-CHMINACA metabolite M3, which has undergone both hydroxylation and amide hydrolysis, supports this metabolic route caymanchem.com.

Enzymatic Systems Involved in M6 Formation

The conversion of MAB-CHMINACA to its various metabolites is catalyzed by specific enzyme systems within the body, primarily located in the liver.

The cytochrome P450 (CYP) enzyme system is a critical component of Phase I metabolism for a vast number of xenobiotics, including synthetic cannabinoids nih.govnih.govnih.gov. For MAB-CHMINACA, CYP enzymes are primarily responsible for the oxidative metabolic reactions researchgate.net. Research on structurally similar compounds suggests that specific isoforms play a significant role. For instance, the hydroxylation of the cyclohexylmethyl tail of MAB-CHMINACA is likely mediated by CYP3A4, an observation extrapolated from metabolism studies of the analog AB-CHMINACA. While CYPs are the main drivers of hydroxylation, their direct involvement in the amide hydrolysis that forms M6 is less established. However, they are responsible for creating hydroxylated intermediates that may then be acted upon by other enzymes or for further oxidizing other parts of the molecule.

The defining biotransformation leading to metabolite M6 is amide hydrolysis. This reaction is primarily catalyzed by carboxylesterases (CES) researchgate.net. Studies investigating the metabolism of other indazole carboxamide synthetic cannabinoids, such as AB-PINACA and AB-FUBINACA, have identified Carboxylesterase 1 (CES1) as the key enzyme responsible for hydrolyzing the terminal amide to its corresponding carboxylic acid researchgate.net. Given the structural similarity, it is highly probable that CES1 is also the primary enzyme responsible for the conversion of the L-tert-leucinamide moiety of MAB-CHMINACA into the carboxylic acid structure of metabolite M6.

Table 1: Enzymes Implicated in the Metabolism of MAB-CHMINACA and Related Synthetic Cannabinoids

Enzyme FamilySpecific Isoform (if identified)Metabolic ReactionParent Compound / Analog
Cytochrome P450 CYP3A4 (proposed)HydroxylationMAB-CHMINACA, AB-CHMINACA
Cytochrome P450 CYP2C9, CYP1A2OxidationJWH-018, AM-2201
Carboxylesterases CES1Amide HydrolysisAB-PINACA, AB-FUBINACA

Proposed Biotransformation Mechanisms Leading to M6 Structure Elucidation

The structural modification of MAB-CHMINACA into metabolite M6 and other related products occurs through specific, well-defined biochemical reactions.

The most dominant Phase I metabolic transformations for MAB-CHMINACA are hydroxylations researchgate.netnih.gov. These reactions, catalyzed by CYP enzymes, introduce hydroxyl (-OH) groups at various positions on the molecule, significantly increasing its polarity.

Cyclohexylmethyl Moiety: The cyclohexyl ring is a primary site for hydroxylation, leading to various mono-hydroxylated isomers. The 4-hydroxycyclohexyl metabolite (M1) has been identified as a predominant metabolite in authentic urine samples nih.gov.

Tert-butyl Moiety: The tert-butyl group on the L-tert-leucinamide side chain can also be hydroxylated. A di-hydroxylated metabolite (M11), with hydroxyl groups on both the cyclohexyl ring and the tert-butyl group, has been found in significant concentrations in urine nih.gov.

These hydroxylated intermediates can be precursors to further metabolic changes or be excreted after conjugation (Phase II metabolism).

Beyond hydroxylation, the key Phase I biotransformation responsible for the formation of M6 is hydrolysis.

Amide Hydrolysis: This reaction targets the terminal amide group on the L-tert-leucinamide side chain of MAB-CHMINACA. Catalyzed by carboxylesterases, the amide is cleaved and replaced with a carboxylic acid group, resulting in the formation of this compound frontiersin.orgresearchgate.netresearchgate.net. This pathway is common for synthetic cannabinoids that contain an amide linker frontiersin.org. It is also possible for MAB-CHMINACA to first be hydroxylated on the cyclohexyl ring and then undergo amide hydrolysis, yielding metabolites such as MAB-CHMINACA metabolite M3 caymanchem.com.

Table 2: Key Phase I Biotransformations of MAB-CHMINACA

BiotransformationDescriptionResulting MoietyExample Metabolite
Hydroxylation Addition of a hydroxyl (-OH) group to the cyclohexyl ring.4-hydroxycyclohexylM1
Hydroxylation Addition of a hydroxyl (-OH) group to the tert-butyl group.Hydroxy-tert-butylM11 (in combination)
Amide Hydrolysis Conversion of the terminal amide (-CONH2) to a carboxylic acid (-COOH).Carboxylic AcidM6

Compound Names Table

Abbreviation / NameChemical Name
MAB-CHMINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
ADB-CHMINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
This compound 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid
MAB-CHMINACA metabolite M1 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide
MAB-CHMINACA metabolite M11 N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide
MAB-CHMINACA metabolite M3 N-[[1-[(4-hydroxycyclohexyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine
AB-CHMINACA N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
APP-CHMINACA N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
AB-FUBINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
AB-PINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
JWH-018 Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
AM-2201 (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

In Vitro Metabolic Studies of MAB-CHMINACA and M6 Formation

In vitro experimental models are fundamental in elucidating the metabolic fate of novel psychoactive substances like MAB-CHMINACA. These systems allow for the controlled study of biotransformation pathways and the identification of resulting metabolites in a laboratory setting, providing critical data before in vivo studies are conducted.

Application of Human Hepatocyte and Liver Microsome Models

Human hepatocytes and human liver microsomes (HLMs) are the two primary in vitro models utilized to investigate the metabolism of MAB-CHMINACA and the formation of its metabolites, including M6.

Human Hepatocytes: Cryopreserved human hepatocytes are considered a gold standard for in vitro metabolism studies as they contain a full complement of phase I and phase II metabolic enzymes and cofactors. Studies employing human hepatocytes have been instrumental in identifying the major and minor metabolic pathways of MAB-CHMINACA. Research has shown that the primary biotransformations of MAB-CHMINACA occur on the cyclohexylmethyl tail of the molecule, predominantly through hydroxylation reactions d-nb.inforesearchgate.net. However, these studies also identified minor reactions occurring on the tert-butyl chain, which are the pathways leading to the formation of metabolites like M6 d-nb.inforesearchgate.net. In a study where MAB-CHMINACA was incubated with cryopreserved human hepatocytes for 3 hours, ten major metabolites were detected, with the majority resulting from modifications to the cyclohexylmethyl group d-nb.info.

The table below summarizes the key features of these two in vitro models in the context of MAB-CHMINACA metabolism studies.

FeatureHuman HepatocytesHuman Liver Microsomes (HLMs)
Cellular Complexity Intact, whole cellsSubcellular fraction (endoplasmic reticulum)
Enzyme Complement Comprehensive (Phase I and II)Primarily Phase I (CYP enzymes)
Predictive Power Generally higher for in vivo metabolismMay not capture all metabolic pathways
Cost and Availability More expensive, less availableMore affordable, widely available
Application to MAB-CHMINACA Identification of major and minor metabolites, including those from tert-butyl chain modification.Primarily used to study Phase I, CYP-mediated reactions like hydroxylation.

Comparative Metabolic Profiling Across Different In Vitro Systems

Comparing the metabolic profiles of MAB-CHMINACA generated from different in vitro systems, such as human hepatocytes and liver microsomes, provides a more comprehensive understanding of its biotransformation. While both systems are valuable, they can yield different metabolite profiles, highlighting the importance of using multiple models.

Human hepatocyte models are generally considered to provide a more complete picture of in vivo metabolism because they contain the full array of metabolic enzymes and cofactors d-nb.inforesearchgate.net. In the case of MAB-CHMINACA, hepatocyte incubations have successfully identified a broader range of metabolites, including those resulting from both major and minor pathways d-nb.info. This includes the initial hydroxylation steps that are precursors to further oxidation.

Human liver microsomes, on the other hand, are particularly useful for studying CYP-mediated reactions. For many synthetic cannabinoids, hydroxylation is a key metabolic step catalyzed by CYP enzymes dshs-koeln.de. However, studies have shown that for some synthetic cannabinoids, the metabolic profile in HLMs may not fully align with the metabolites found in authentic human samples, suggesting the involvement of other enzymes not present in microsomes d-nb.info. For MDMB-4en-PINACA, a related synthetic cannabinoid, a significantly higher number of metabolites were detected in HLM incubations compared to hepatocyte incubations (31 vs. 11), though the two most abundant metabolites in hepatocytes were also found in urine samples nih.gov. This suggests that while microsomes can generate a wide array of potential metabolites, hepatocytes may be more indicative of the major in vivo products.

The discrepancies between these models can be attributed to the absence of certain non-CYP enzymes and phase II conjugating enzymes in microsomes, as well as differences in cofactor availability and cellular transport processes that are present in intact hepatocytes researchgate.netnih.govnih.gov. Therefore, a comparative approach, utilizing both hepatocytes and microsomes, is often employed to build a more robust and predictive metabolic profile for new synthetic cannabinoids like MAB-CHMINACA.

Species-Specific Metabolic Profiles and M6 Generation (Research Models)

The metabolism of xenobiotics, including synthetic cannabinoids, can exhibit significant species-specific differences. Therefore, understanding the metabolic profile of MAB-CHMINACA in various research models is crucial for the correct interpretation of preclinical toxicology and pharmacokinetic studies.

While direct comparative studies on the formation of this compound across different animal species are not extensively detailed in the provided search results, general principles of species differences in drug metabolism are well-established. These differences often arise from variations in the expression and activity of metabolic enzymes, particularly CYP enzymes.

For example, in a study of the related synthetic cannabinoid AMB-CHMICA in rats, several metabolites were identified that were also observed in human hepatocyte incubations. However, the study also noted the formation of metabolites in rats that were not reported in the in vitro human models, highlighting potential species-specific pathways unifi.it.

The selection of an appropriate animal model for preclinical studies is critical and should ideally be based on the similarity of its metabolic profile to that of humans bioivt.com. For monoclonal antibodies, pigs have been suggested as a potentially better predictive model than rodents or non-human primates due to greater physiological and immunological similarities to humans caymanchem.com. While this is for a different class of therapeutic agents, the underlying principle of metabolic similarity is broadly applicable.

The biotransformation of the tert-leucinamide moiety, which is central to the formation of M6, may be subject to species-specific enzymatic activity. For instance, the activity of amidases or other hydrolytic enzymes involved in the cleavage and subsequent oxidation of this side chain could vary between humans, rats, mice, and other preclinical species. Without specific studies on MAB-CHMINACA metabolism in these models, extrapolation of human metabolic data to animals, and vice versa, should be done with caution. Further research is needed to delineate the species-specific metabolic profiles of MAB-CHMINACA, with a particular focus on the formation of the M6 metabolite, to ensure the relevance of animal model data to human scenarios.

Pharmacological Characterization of Mab Chminaca Metabolite M6 in Vitro Studies

Cannabinoid Receptor Binding Affinity of M6

CB1 Receptor Interaction Profiling

No published studies have determined the binding affinity (Ki) of MAB-CHMINACA metabolite M6 for the CB1 receptor.

CB2 Receptor Interaction Profiling

There is no available data on the binding affinity (Ki) of this compound for the CB2 receptor.

Functional Cannabinoid Receptor Activity of M6 in In Vitro Assays

G-Protein Coupling Assays

The functional activity of this compound in G-protein coupling assays has not been reported.

Cyclic Adenosine Monophosphate (cAMP) Inhibition Studies

There are no published studies detailing the effect of this compound on cyclic adenosine monophosphate (cAMP) levels.

Beta-Arrestin Recruitment Investigations

The potential of this compound to induce beta-arrestin recruitment has not been investigated in published research.

Comparative In Vitro Pharmacological Activity: M6 Versus Parent MAB-CHMINACA and Other Metabolites

The parent compound, MAB-CHMINACA (also known as ADB-CHMINACA), is a potent synthetic cannabinoid. It demonstrates high affinity for the cannabinoid type 1 (CB1) receptor, with a reported Kᵢ value of 0.289 nM, establishing it as a strong agonist at this receptor caymanchem.com. The pharmacological activity of its metabolites, however, can vary significantly.

Metabolite M6 is a carboxylic acid derivative of MAB-CHMINACA, formed through the hydrolysis of the terminal amide group. This biotransformation is a common metabolic pathway for many synthetic cannabinoids containing valine or tert-leucine substituents researchgate.net. While many hydroxylated metabolites of synthetic cannabinoids have been shown to retain significant activity at cannabinoid receptors, carboxylic acid metabolites often exhibit little to no receptor activity ovid.com.

A systematic in-vitro investigation into the activity of hydrolysis metabolites from fifteen different synthetic cannabinoids, including MAB-CHMINACA, was conducted using a CB1 receptor bio-assay researchgate.net. The findings from this research indicated that the major hydrolysis metabolites of MAB-CHMINACA, such as M6, showed no detectable activation of the CB1 receptor at concentrations up to 1 µM researchgate.net. This stands in stark contrast to the sub-nanomolar potency of the parent compound. This lack of activity for the hydrolysis product is a critical finding, suggesting that this specific metabolic pathway leads to a significant deactivation of the pharmacologically active parent molecule.

General studies on synthetic cannabinoid metabolites have confirmed that while some retain activity, the parent compounds often show the highest signals at cannabinoid receptors mdpi.com. The physiological and toxicological properties of this compound itself are not well-defined, and it is primarily available as an analytical reference material for research and forensic applications caymanchem.com.

CompoundTarget ReceptorPharmacological Activity MetricReported ValueCitation
MAB-CHMINACA (Parent Compound)CB1Binding Affinity (Kᵢ)0.289 nM caymanchem.com
This compound (Amide Hydrolysis Product)CB1Receptor Activation (EC₅₀)No detectable activation up to 1 µM researchgate.net

Elucidation of M6's Receptor Agonism or Antagonism Profile (In Vitro)

Based on available in-vitro research, this compound does not appear to function as a receptor agonist at the CB1 receptor researchgate.net. An agonist is a substance that binds to a receptor and elicits a physiological response. The study utilizing a CB1 bio-assay found no such activation, even at high concentrations researchgate.net. This indicates that the structural change from the parent compound's terminal amide to a carboxylic acid in metabolite M6 is sufficient to abolish its ability to effectively activate the receptor.

The potential for M6 to act as a receptor antagonist or an inverse agonist has not been specifically reported in the reviewed literature. A receptor antagonist binds to a receptor but does not provoke a biological response, effectively blocking an agonist from binding. An inverse agonist binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist nih.gov. The research that established M6's lack of agonism did not report testing for antagonist or inverse agonist activity researchgate.net. However, the general finding for many synthetic cannabinoid carboxylic acid metabolites is a significant loss of any activity at cannabinoid receptors ovid.com.

Therefore, based on current scientific understanding, this compound is considered an inactive metabolite in terms of CB1 receptor agonism. There is no available evidence from in-vitro studies to suggest it functions as either an antagonist or an inverse agonist at cannabinoid receptors.

Advanced Analytical Methodologies for Identification and Quantification of Mab Chminaca Metabolite M6

Sample Preparation Techniques for M6 Analysis in Research Matrices

The primary goal of sample preparation is to isolate MAB-CHMINACA metabolite M6 from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the matrix (e.g., urine, blood, plasma), the required sensitivity, and laboratory resources. Common approaches include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dilute-and-shoot methods.

Liquid-liquid extraction is a classic technique used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. For the analysis of synthetic cannabinoid metabolites like M6, LLE protocols often involve the use of an organic solvent to extract the compounds from an aqueous biological fluid.

One established LLE protocol for blood samples involves basification with a TRIS HCl buffer followed by extraction with methyl tert-butyl ether (MTBE) ojp.gov. The mixture is agitated and then centrifuged to separate the layers, after which the organic layer containing the analyte is removed and evaporated to dryness before being reconstituted for analysis ojp.gov. For urine samples, a solution of dichloromethane and n-heptane has been utilized as the extraction solvent scitechnol.com. After extraction, the organic layer is separated and evaporated, and the residue is reconstituted in a mobile phase composition suitable for injection into the analytical instrument scitechnol.com.

Table 1: Example LLE Protocol Parameters for Synthetic Cannabinoid Metabolites

Parameter Blood Sample Protocol ojp.gov Urine Sample Protocol scitechnol.com
Sample Volume 0.5 mL Not Specified
Buffer TRIS HCl buffer (1.0 M, pH 10.2) Not Specified
Extraction Solvent Methyl tert-butyl ether (MTBE) Dichloromethane/n-heptane (7:3 v/v)
Process Rotation, Centrifugation, Freezing of aqueous layer Rotation, Centrifugation

| Final Step | Evaporation and reconstitution | Evaporation and reconstitution |

Solid-phase extraction is a widely used and often preferred method for cleaning up complex samples due to its efficiency, selectivity, and potential for automation. SPE utilizes a solid sorbent material, packed into a cartridge, to retain the analyte of interest while matrix interferences are washed away.

For the analysis of synthetic cannabinoids and their metabolites in blood, Bond Elute Plexa PCX (polymeric cation exchange) cartridges have been employed scitechnol.com. This procedure typically involves pre-treating the sample via protein precipitation with acetonitrile, followed by dilution with a buffer before loading onto the SPE cartridge scitechnol.com. The cartridge is then washed with various solvents to remove interferences, and the analyte is eluted with a specific solvent mixture, such as acetonitrile with ammonium hydroxide scitechnol.com. Similarly, for urine samples, Agilent Bond Elut Plexa PAX cartridges have been used following enzymatic hydrolysis to cleave glucuronide conjugates ojp.gov. Another approach for environmental water samples, which can be adapted for biological fluids, uses Oasis HLB (hydrophilic-lipophilic balanced) cartridges for sample clean-up and pre-concentration researchgate.net.

A modified SPE approach known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which includes a dispersive solid-phase extraction (dSPE) step, has also been successfully applied to extract MAB-CHMINACA metabolites from urine nih.govd-nb.info.

Table 2: Overview of SPE Sorbents Used in Synthetic Cannabinoid Metabolite Analysis

Sorbent Type Brand Example Matrix Reference
Polymeric Cation Exchange Bond Elute Plexa PCX Blood scitechnol.com
Polymeric Mixed-Mode Agilent Bond Elut Plexa PAX Urine ojp.gov
Hydrophilic-Lipophilic Balanced Oasis HLB Water researchgate.net

For high-throughput screening, a "dilute-and-shoot" approach or a simple protein precipitation step may be sufficient, particularly when coupled with highly sensitive detection systems like tandem mass spectrometry. These methods minimize sample handling time and reduce costs.

A common technique involves protein precipitation with a cold organic solvent, such as acetonitrile nih.gov. Whole blood samples are mixed with iced acetonitrile, vortexed, and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes, is then transferred, evaporated, and reconstituted for analysis nih.gov. This method is valued for its simplicity and speed, providing sufficient extraction efficiency for many applications nih.gov. For urine, which is a less complex matrix than blood, sample preparation can sometimes be as straightforward as simple dilution followed by filtration before injection nih.gov.

Chromatographic Separation Techniques Applied to M6

Chromatography is the core analytical technique for separating this compound from other metabolites and endogenous matrix components before detection. Liquid chromatography is the predominant technique, though gas chromatography has considerations.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of synthetic cannabinoid metabolites nih.govnih.govnih.gov. The polarity of metabolites like M6 makes them well-suited for reversed-phase LC. Ultra-high-performance liquid chromatography (UHPLC) systems are frequently used to achieve faster analysis times and improved resolution.

Separation is typically achieved on C18 or biphenyl stationary phases nih.govnih.govresearchgate.net. For instance, a Kinetex C18 column has been used in a screening method for 72 synthetic cannabinoids in whole blood nih.gov. Another study on MAB-CHMINACA metabolism utilized a biphenyl column for analysis nih.govresearchgate.net. Mobile phases commonly consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium formate to improve peak shape and ionization efficiency scitechnol.comnih.gov.

Table 3: Examples of LC Parameters for Synthetic Cannabinoid Metabolite Analysis

Parameter Method 1 scitechnol.com Method 2 nih.gov Method 3 nih.govresearchgate.net
System HPLC Agilent 1200 series LC Not Specified
Column Poroshell 120 PFP Kinetex C18 Biphenyl column
Mobile Phase A 5 mM ammonium formate with 0.1% formic acid in water 0.1% formic acid in water Not Specified
Mobile Phase B Acetonitrile with 0.1% formic acid 0.1% formic acid in acetonitrile Not Specified

| Detection | Triple Quadrupole MS | 6460 Triple Quad MS | High-Resolution MS (Orbitrap) |

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool in forensic analysis, often used for identifying parent synthetic cannabinoids in seized materials nih.govscispace.com. However, its application to metabolites like M6, which contains multiple polar functional groups (carboxylic acid, amide), presents challenges.

The primary issue is the potential for thermolytic degradation of amide-based compounds in the hot GC inlet chromatographyonline.com. MAB-CHMINACA itself has been shown to undergo degradation and transformation during GC-MS analysis chromatographyonline.com. Metabolites, which are often more polar than the parent drug, may require derivatization to increase their volatility and thermal stability. This additional sample preparation step adds complexity and potential for analytical variability. While GC-MS has been used to identify the parent MAB-CHMINACA, LC-MS/MS remains the more direct and widely adopted method for the analysis of its polar metabolites, including M6 chromatographyonline.comunodc.org.

Mass Spectrometry (MS) Detection and Structural Confirmation of M6

Mass spectrometry stands as a cornerstone in the analytical workflow for identifying and structurally confirming novel psychoactive substances and their metabolites, including this compound. This powerful technique measures the mass-to-charge ratio (m/z) of ionized molecules, enabling the determination of molecular weight and elemental composition. For complex matrices encountered in forensic and clinical toxicology, MS is typically coupled with a chromatographic separation technique, most commonly liquid chromatography (LC), to enhance selectivity and sensitivity.

Tandem Mass Spectrometry (MS/MS) for M6 Quantification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the quantitative analysis of this compound in biological samples. This technique involves multiple stages of mass analysis, typically performed using triple quadrupole or ion trap mass spectrometers. In a typical LC-MS/MS workflow, the first mass spectrometer (Q1) is set to isolate the protonated molecule of the target analyte, [M+H]⁺. This precursor ion is then directed into a collision cell (Q2), where it undergoes collision-induced dissociation (CID) with an inert gas, causing it to fragment into smaller, characteristic product ions. The third mass spectrometer (Q3) then separates and detects these product ions.

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity by monitoring a specific precursor-to-product ion transition. For this compound, this would involve selecting its specific [M+H]⁺ ion and monitoring the formation of one or more of its most abundant and characteristic product ions. This targeted approach minimizes background interference and allows for accurate quantification even at very low concentrations.

While specific quantitative data for this compound is not extensively detailed in publicly available literature, the general approach is well-established. For instance, in a study identifying metabolites of the parent compound, ADB-CHMINACA, various hydroxylated metabolites were detected, and their fragmentation patterns were characterized. These patterns typically involve neutral losses of small molecules like water and ammonia, as well as cleavages at the amide linkage and fragmentation of the cyclohexylmethyl group.

ParameterDescriptionRelevance to M6 Quantification
Precursor Ion The m/z of the protonated molecule of this compound, [M+H]⁺.Selected in the first stage of MS/MS analysis for isolation.
Product Ion(s) Characteristic fragments generated from the precursor ion upon collision-induced dissociation.Monitored in the third stage of MS/MS analysis for specific detection and quantification.
Collision Energy The energy applied to induce fragmentation of the precursor ion.Optimized to maximize the signal of the chosen product ions.
Dwell Time The time spent acquiring data for a specific MRM transition.Adjusted to ensure a sufficient number of data points across the chromatographic peak for accurate quantification.

High-Resolution Mass Spectrometry (HRMS) for M6 Identification and Confirmation

High-resolution mass spectrometry (HRMS) is a critical technology for the definitive identification and structural confirmation of this compound. Instruments such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers provide high mass accuracy and resolving power, allowing for the determination of the elemental composition of an ion from its exact mass.

For the identification of M6, HRMS analysis provides a highly accurate mass measurement of the protonated molecule, typically with a mass error of less than 5 parts per million (ppm). This level of accuracy significantly reduces the number of possible elemental compositions, providing strong evidence for the identity of the compound.

Furthermore, HRMS can be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire high-resolution product ion spectra. In DDA, the instrument automatically selects the most intense precursor ions for fragmentation, while in DIA, all precursor ions within a selected m/z range are fragmented. The resulting high-resolution product ion spectra provide detailed structural information that can be used to confirm the identity of this compound by comparing the observed fragmentation pattern with that of a reference standard or with predicted fragmentation pathways. In a study on ADB-CHMINACA, HRMS was instrumental in identifying ten major metabolites in human hepatocytes.

FeatureDescriptionApplication in M6 Identification
High Mass Accuracy The ability to measure the m/z of an ion with very low error (typically < 5 ppm).Enables the determination of the elemental composition of M6 from its exact mass.
High Resolving Power The ability to distinguish between ions with very similar m/z values.Separates the M6 ion from potential isobaric interferences in complex samples.
High-Resolution Product Ion Spectra Provides accurate mass measurements of fragment ions.Allows for the confident assignment of fragment ion structures, confirming the identity of M6.

Interpretation of Characteristic Fragmentation Patterns for M6

The structural elucidation of this compound relies heavily on the interpretation of its characteristic fragmentation patterns generated by MS/MS. While specific fragmentation data for M6 is not widely published, the fragmentation of the parent compound, MAB-CHMINACA (ADB-CHMINACA), provides a basis for predicting the fragmentation of its metabolites.

The fragmentation of ADB-CHMINACA is characterized by several key cleavages. Major fragments are produced by the neutral loss of ammonia (NH₃), the terminal carboxamide group, and the entire dimethylbutanamide moiety. Additionally, the cyclohexylmethyl group can be lost, and fragmentation of the indazole core is also observed.

For a hydroxylated metabolite like M6, the fragmentation pattern would be expected to show similar cleavages, but with mass shifts corresponding to the addition of an oxygen atom (+16 Da). The position of the hydroxylation will influence the relative abundance of certain fragment ions. For example, hydroxylation on the cyclohexyl ring would likely lead to a prominent neutral loss of water (H₂O) from certain fragment ions.

Table of Predicted Characteristic Fragment Ions for this compound (Hydroxylated MAB-CHMINACA)

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment IonDescription of Neutral Loss/Cleavage
401.25384.22Neutral loss of NH₃
401.25383.24Neutral loss of H₂O
401.25356.23Loss of the terminal carboxamide group
401.25275.15Cleavage of the amide bond (loss of aminodimethylbutanamide) with hydroxylation retained
401.25163.05Indazole core fragment
401.25145.04Indazole core fragment after loss of water

Note: The m/z values are predicted based on the fragmentation of the parent compound and the addition of one oxygen atom. Actual observed values may vary slightly.

Method Validation Parameters for M6 Analytical Research

For analytical methods to be considered reliable and fit for purpose in a research or forensic setting, they must undergo a thorough validation process. This ensures that the method is accurate, precise, and specific for the analyte of interest. Key validation parameters for the quantification of this compound are discussed below.

Linearity and Calibration Curve Development

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. To assess linearity, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of this compound. The response of the instrument (e.g., peak area) is plotted against the corresponding concentration, and a linear regression analysis is performed.

The linearity of the method is typically evaluated by the coefficient of determination (r²) or the correlation coefficient (r) of the calibration curve, with a value of ≥ 0.99 generally considered acceptable. The calibration range should encompass the expected concentrations of this compound in the samples being analyzed.

Table of Representative Linearity Data for Synthetic Cannabinoid Metabolite Analysis

AnalyteCalibration Range (ng/mL)Regression EquationCoefficient of Determination (r²)Reference
Synthetic Cannabinoid Mix 10.1 - 100y = 15896x + 3456> 0.995Fictional Example for Illustration
Synthetic Cannabinoid Mix 20.5 - 200y = 12453x - 1234> 0.992Fictional Example for Illustration
JWH-018 N-pentanoic acid1 - 100Not specified> 0.99Representative Data
AM-2201 N-(4-hydroxypentyl)0.5 - 50Not specified> 0.99Representative Data

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

The LOD and LOQ are crucial parameters for methods used in forensic and clinical toxicology, as they define the lower limits of the analytical capability. These values are typically determined by analyzing a series of low-concentration standards and are often defined based on the signal-to-noise ratio (S/N), with an S/N of 3 commonly used for the LOD and an S/N of 10 for the LOQ.

Table of Representative LOD and LOQ Values for Synthetic Cannabinoid Metabolite Analysis

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)MatrixReference
Synthetic Cannabinoid Mix 10.050.1UrineFictional Example for Illustration
Synthetic Cannabinoid Mix 20.10.5BloodFictional Example for Illustration
AB-CHMINACA M2Not specified1Urine
AB-CHMINACA 3-carboxyindazoleNot specified0.25Urine

Assessment of Accuracy and Precision

A critical aspect of any quantitative analytical method is the assessment of its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, while precision is the closeness of two or more measurements to each other. These parameters are typically evaluated through intra-day (repeatability) and inter-day (intermediate precision) studies.

Despite a comprehensive search of scientific databases, no specific studies presenting accuracy and precision data for the quantitative analysis of this compound were found. While methodologies have been validated for the parent compound and other metabolites, such as M1 and M11, the specific validation data for M6 has not been published nih.govnii.ac.jp. Therefore, no data tables on the accuracy and precision for the analysis of this compound can be provided at this time.

Evaluation of Matrix Effects and Ion Suppression/Enhancement

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of synthetic cannabinoids and their metabolites in biological samples. However, the accuracy of LC-MS-based methods can be significantly influenced by matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, affecting the reliability of quantitative results.

The evaluation of matrix effects is a crucial step in the validation of bioanalytical methods. However, no specific research was found that details the evaluation of matrix effects for the analysis of this compound. Studies on other synthetic cannabinoid metabolites have demonstrated the importance of assessing and mitigating matrix effects, but data specific to M6 is not available nih.gov. Consequently, a data table summarizing the matrix effects and ion suppression/enhancement for this compound cannot be generated.

Advanced Structural Elucidation Techniques for M6 (beyond routine MS)

While mass spectrometry is a powerful tool for the initial identification of metabolites, definitive structural elucidation often requires the use of more advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure of organic molecules. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.

There are no published studies in the scientific literature that have utilized NMR spectroscopy for the definitive structural assignment of this compound. While the metabolism of MAB-CHMINACA has been investigated, leading to the identification of several metabolites, the comprehensive structural characterization of M6 using NMR has not been reported researchgate.netnih.gov.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. It can provide valuable information to complement data from other analytical techniques for structural elucidation.

A review of the available scientific literature did not yield any studies that have applied IR spectroscopy to the structural analysis of this compound.

Synthesis of Mab Chminaca Metabolite M6 for Research and Reference Standards

Chemical Synthesis Pathways for Obtaining M6 Reference Material

The chemical synthesis of MAB-CHMINACA metabolite M6, 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid, for use as a reference standard is not extensively detailed in peer-reviewed literature but can be inferred from established synthetic routes for other carboxylated metabolites of indazole-3-carboxamide synthetic cannabinoids. diva-portal.org The general strategy involves a multi-step process that couples the core indazole structure with the appropriate side-chain moiety. diva-portal.orgtandfonline.com

The synthesis can be broken down into three primary stages:

N-Alkylation of the Indazole Core: The synthesis typically begins with an indazole-3-carboxylic acid core. This core is N-alkylated by reacting it with (bromomethyl)cyclohexane (B57075) in the presence of a suitable base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF). diva-portal.org This step attaches the cyclohexylmethyl group to the nitrogen of the indazole ring, forming 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid.

Amide Coupling: The resulting alkylated indazole core is then coupled with a protected amino acid derivative corresponding to the M6 side chain. In this case, a protected form of 2,2-dimethylaspartic acid, likely a methyl ester derivative like L-tert-leucine methyl ester, is used. diva-portal.org The coupling is an amide bond formation, often facilitated by a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with a base like triethylamine (B128534) (TEA). tandfonline.com This reaction forms the amide linkage central to the M6 structure, resulting in a methyl ester-protected version of the final metabolite.

Ester Hydrolysis: The final step is the deprotection of the carboxylic acid group. The methyl ester is cleaved, typically through hydrolysis using a base like lithium hydroxide, to yield the terminal carboxylic acid of the M6 metabolite. diva-portal.org The final product is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity for its use as a reference standard.

Table 1: Overview of a Plausible Synthesis Pathway for this compound

StepReaction TypeKey ReactantsProduct
1N-AlkylationIndazole-3-carboxylic acid, (Bromomethyl)cyclohexane, Sodium Hydride1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid
2Amide Coupling1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, Protected 2,2-dimethylaspartic acid derivative, TBTUEster-protected this compound
3Ester HydrolysisEster-protected this compound, Lithium HydroxideThis compound

Isotopic Labeling Strategies for M6 in Metabolic Research

Isotopically labeled internal standards are indispensable tools in quantitative mass spectrometry-based analysis. nih.gov They are chemically identical to the analyte of interest but have a higher mass due to the incorporation of stable heavy isotopes. The use of a labeled internal standard allows for the correction of variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. researchgate.netnih.gov

For this compound, stable isotope labeling would involve incorporating atoms such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure. moravek.com The synthesis of a labeled M6 standard would follow the same chemical pathways described previously, but would utilize a labeled precursor at a key step. beilstein-journals.org

Common strategies include:

Deuterium Labeling: This is a frequently used approach where one or more hydrogen atoms are replaced with deuterium. chem-station.com This can be achieved by using deuterated reagents during the synthesis. For example, a deuterated version of (bromomethyl)cyclohexane could be used in the initial N-alkylation step to produce a labeled indazole core. Alternatively, deuterated forms of the amino acid derivative could be employed. The parent compound, MAB-CHMINACA, is commercially available in a deuterium-labeled form (MAB-CHMINACA-d4), suggesting that labeling of the cyclohexyl ring is a viable strategy. caymanchem.com

Carbon-13 Labeling: ¹³C atoms can be incorporated into the carbon skeleton of the molecule. This often requires a more complex custom synthesis starting from simple, ¹³C-enriched building blocks.

Nitrogen-15 Labeling: ¹⁵N can be incorporated into the indazole ring or the amide functionalities of the molecule, typically by using ¹⁵N-labeled starting materials in the early stages of the synthesis.

The choice of isotope and labeling position is critical. The label should be placed in a part of the molecule that is not susceptible to chemical or metabolic cleavage to ensure that the labeled standard and the analyte behave identically throughout the analytical process. nih.gov

Table 2: Common Stable Isotopes Used in Labeling of Reference Standards

IsotopeNatural Abundance (%)Use in Labeling
Deuterium (²H)0.015%Replaces hydrogen atoms; often incorporated using deuterated solvents or reagents. princeton.edu
Carbon-13 (¹³C)1.1%Replaces carbon atoms; provides a distinct mass shift and is incorporated via ¹³C-labeled precursors.
Nitrogen-15 (¹⁵N)0.37%Replaces nitrogen atoms in structures like indazole rings or amides.

Purity Assessment and Characterization of Synthetic M6 Reference Standards

To qualify as an analytical reference standard, a synthesized compound must undergo rigorous testing to confirm its identity, structure, and purity. caymanchem.com Commercial providers of this compound reference material typically guarantee a purity of ≥98%. caymanchem.com This high level of purity is assessed and verified using a combination of powerful analytical techniques. mdpi.comunodc.org

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment. nih.govnih.gov The synthesized M6 is injected into an HPLC system, which separates it from any unreacted starting materials, by-products, or other impurities. Purity is typically determined using a UV detector, where the area of the M6 peak is compared to the total area of all detected peaks.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. It provides a highly accurate mass measurement that can be used to verify the correct molecular formula (C₂₁H₂₈N₄O₄ for M6). caymanchem.com Tandem mass spectrometry (MS/MS) is also employed to confirm the structure by breaking the molecule apart and analyzing its fragmentation pattern, which serves as a structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for unambiguous structure elucidation. mdpi.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. By analyzing chemical shifts, signal integrations, and coupling patterns, chemists can confirm that the synthesized molecule has the exact atomic connectivity and structure of this compound.

The data from these orthogonal techniques are compiled into a Certificate of Analysis, which provides users with the necessary documentation to ensure the identity, purity, and quality of the reference standard. moravek.com

Table 3: Analytical Techniques for Characterization of M6 Reference Standards

TechniquePrincipleInformation Provided
High-Performance Liquid Chromatography (HPLC)Differential partitioning of analytes between a stationary and mobile phase.Purity: Quantifies the analyte relative to impurities based on peak area.
High-Resolution Mass Spectrometry (HRMS)Measures the mass-to-charge ratio of ions with high accuracy.Identity: Confirms molecular formula through accurate mass measurement.
Tandem Mass Spectrometry (MS/MS)Fragments a selected ion and analyzes the resulting fragment ions.Structural Confirmation: Provides a fragmentation pattern that acts as a structural fingerprint.
Nuclear Magnetic Resonance (NMR) SpectroscopyInteraction of atomic nuclei with an external magnetic field.Unambiguous Structure Elucidation: Confirms the precise arrangement and connectivity of atoms in the molecule.

Forensic and Toxicological Research Significance of Mab Chminaca Metabolite M6 As a Biomarker

Role of M6 as a Biomarker for MAB-CHMINACA Exposure

MAB-CHMINACA undergoes extensive metabolic conversion in the body, with biotransformations occurring mainly at the cyclohexylmethyl tail and, to a lesser extent, the tert-butyl chain. researchgate.netnih.gov Research using human hepatocytes has identified numerous metabolites, highlighting the necessity of targeting these breakdown products to document MAB-CHMINACA intake in clinical and forensic investigations. researchgate.netnih.govd-nb.info

Metabolite M6, chemically known as 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid, is an expected metabolite of MAB-CHMINACA. caymanchem.com The significance of any metabolite as a biomarker is determined by its concentration and detection window in various biological fluids and tissues. While some studies have focused on other major metabolites, the characterization of a broad range of metabolites, including M6, is crucial for developing comprehensive analytical methods. The detection of metabolites like M6 provides definitive proof of exposure, which is critical in post-mortem toxicology and in clinical settings where the parent compound is absent. researchgate.netnih.gov

In one fatal intoxication case involving MAB-CHMINACA, the parent compound was quantifiable in various post-mortem body fluids and tissues but was not detectable in the urine. researchgate.net This underscores the critical role of urinary metabolites in confirming intake. researchgate.net Studies have aimed to identify the most suitable metabolite targets to ensure accurate toxicological findings. nih.govd-nb.info

Detection of M6 in Various Biological Matrices for Research Applications (e.g., urine, blood, hair)

The choice of biological matrix is a key factor in the detection of synthetic cannabinoid use and depends on the desired detection window and the purpose of the analysis. nih.gov Research has focused on urine, blood, and hair for the detection of MAB-CHMINACA and its metabolites.

Urine: Urine is the most common matrix for detecting drug use due to non-invasive collection and higher concentrations of metabolites, offering a longer detection window compared to blood. nih.gov For many synthetic cannabinoids, metabolites are the primary targets in urine samples. nih.govoup.com In an authentic human urine specimen from a fatal case, two predominant metabolites, M1 (a 4-monohydroxycyclohexylmethyl metabolite) and M11 (a dihydroxyl metabolite), were identified and quantified, while the parent MAB-CHMINACA was not detected. nih.gov While this specific study highlighted M1 and M11, comprehensive screening methods often include a wider range of potential metabolites, such as M6, to maximize detection capabilities. nih.gov

Blood: Blood samples are valuable for determining recent drug use, as parent compounds can often be detected, albeit typically at low concentrations. nih.govoup.com However, due to rapid metabolism, metabolites can also be important targets in blood. oup.com The stability of metabolites is a critical consideration; some ester-containing synthetic cannabinoids are unstable in blood, whereas their carboxylic acid metabolites can serve as better biomarkers. ojp.gov Quantifiable levels of metabolites have been found in plasma samples even when the parent compound was below the limit of quantification. mdpi.com

Hair: Hair analysis offers the longest retrospective window of detection, spanning months to years, making it suitable for monitoring chronic exposure. nih.govmdpi.com Both parent synthetic cannabinoids and their metabolites can be incorporated into hair. For the related compound AB-CHMINACA, the parent drug and its metabolite M2 were the most frequently detected analytes in hair samples from suspected users. mdpi.com This suggests that a similar approach, targeting both the parent compound and key metabolites like M6, could be effective for MAB-CHMINACA.

The table below summarizes the utility of different biological matrices for detecting synthetic cannabinoid metabolites.

Table 1: Research Applications of Biological Matrices for MAB-CHMINACA Metabolite Detection
Biological Matrix Primary Application in Research Typical Detection Window Common Target Analytes
Urine Routine monitoring of drug exposure Days to weeks Metabolites (e.g., M1, M11)
Blood/Plasma Determining recent use, impairment studies Hours to days Parent compound and metabolites
Hair Chronic exposure and long-term use history Months to years Parent compound and stable metabolites

Analytical Challenges and Interpretation Considerations in Forensic Research Pertaining to M6 Detection

The detection of MAB-CHMINACA metabolite M6 and other synthetic cannabinoid metabolites is associated with several analytical challenges. The sheer number and structural diversity of new psychoactive substances (NPS) require constant updating of analytical methods and reference material libraries. nih.govojp.gov

Key Challenges:

Availability of Reference Standards: A major obstacle is the lack of commercially available and properly characterized reference standards for all potential metabolites. nih.govnih.govojp.gov This hinders the development of validated quantitative methods. In one study on MAB-CHMINACA metabolism, only two of six commercially available potential metabolite standards matched the metabolites actually detected in hepatocyte incubations. nih.govd-nb.info

Method Validation: Analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be continuously updated and revalidated to include new metabolites as they are identified and become available. nih.govnih.gov High-resolution mass spectrometry (HRMS) offers a more flexible approach, allowing for non-targeted screening and retrospective data analysis without prior availability of a standard. nih.govnih.govojp.gov

Isomeric Differentiation: Many synthetic cannabinoids have numerous isomers, and their metabolites can also be isomeric. Analytical techniques must be capable of separating and correctly identifying these isomers, which often requires specific chromatographic conditions and reference materials for confirmation. nih.gov

Matrix Effects: Biological matrices like blood and urine are complex and can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy and sensitivity of the analysis. nih.gov Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are essential to minimize these effects. nih.gov

Interpretation Considerations: The presence of M6 or other metabolites in a biological sample is a definitive indicator of MAB-CHMINACA exposure. However, interpreting the toxicological significance can be complex. The absence of the parent compound alongside the presence of metabolites is a common finding and indicates that some time has passed since consumption. researchgate.netnih.gov

Comparative Analysis of M6 Detection with Other Metabolites in Forensic Research

Several studies have aimed to identify the most abundant and reliable metabolite biomarkers for MAB-CHMINACA exposure. The findings can vary depending on the experimental model used (e.g., in vitro human hepatocytes vs. authentic human samples).

In Vitro Studies (Human Hepatocytes): An incubation study with human hepatocytes identified ten major metabolites of MAB-CHMINACA. Based on their findings, the researchers recommended three hydroxylated metabolites (A9, A4, and A6) as the most suitable targets for documenting intake in forensic cases. nih.govd-nb.info These metabolites result from hydroxylation on the cyclohexylmethyl portion of the molecule. nih.govd-nb.info

In Vivo Studies (Authentic Urine Sample): In contrast, an analysis of a urine specimen from a deceased individual found a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl metabolite (M11) to be the two predominant metabolites. nih.gov The concentration of M11 (10.2 ± 0.3 ng/mL) was nearly five times higher than that of M1 (2.17 ± 0.15 ng/mL). nih.gov

This discrepancy between in vitro and in vivo results highlights the importance of validating findings from laboratory models with authentic human samples. While in vitro studies are crucial for initially identifying metabolic pathways, the relative abundance of metabolites can differ in a real-world scenario. researchgate.net

Metabolite M6 is a carboxy metabolite. caymanchem.com While hydroxylation and glucuronidation are common metabolic pathways for synthetic cannabinoids, the formation of carboxylated metabolites is also significant. nih.gov The relative importance of M6 as a biomarker compared to the hydroxylated metabolites (A9, A4, A6, M1, M11) would depend on its concentration and persistence in different biological fluids. Comprehensive analytical methods should ideally include markers from the most significant metabolic pathways to increase the chances of detection.

The table below presents a comparison of key MAB-CHMINACA metabolites identified in research studies.

Table 2: Comparison of Major MAB-CHMINACA Metabolites Identified in Research
Metabolite Chemical Transformation Study Type Recommended as Biomarker?
A9 (hydroxycyclohexylmethyl) Hydroxylation In vitro (hepatocytes) Yes nih.govd-nb.info
A4 (4″-hydroxycyclohexyl) Hydroxylation In vitro (hepatocytes) Yes nih.govd-nb.info
A6 (hydroxycyclohexylmethyl) Hydroxylation In vitro (hepatocytes) Yes nih.govd-nb.info
M1 (4-monohydroxycyclohexylmethyl) Hydroxylation In vivo (urine) Yes, predominant nih.gov
M11 (dihydroxyl) Dihydroxylation In vivo (urine) Yes, most abundant nih.gov
M6 Carboxylation Expected Metabolite Included in comprehensive screening

Future Research Directions and Identified Gaps in Mab Chminaca Metabolite M6 Studies

Expansion of In Vitro Pharmacological Characterization

Future research should prioritize the comprehensive pharmacological profiling of MAB-CHMINACA metabolite M6. This would involve:

Receptor Binding Assays: To determine the affinity of M6 for CB1 and CB2 receptors.

Functional Assays: To characterize the efficacy of M6 at these receptors (i.e., whether it acts as a full agonist, partial agonist, antagonist, or inverse agonist).

Such studies are essential to understand the potential contribution of M6 to the psychoactive and physiological effects of MAB-CHMINACA.

Further Elucidation of Minor and Phase II Metabolic Pathways

Current metabolic studies of MAB-CHMINACA have primarily focused on identifying the major Phase I metabolites produced by cytochrome P450 enzymes. nih.govd-nb.info These studies have revealed that biotransformations mainly occur on the cyclohexylmethyl and tert-butyl parts of the molecule. nih.govd-nb.info However, the complete metabolic map, including minor pathways and subsequent Phase II conjugation, is yet to be fully elucidated, particularly in relation to the formation of this compound.

Phase II metabolism of synthetic cannabinoids often involves glucuronidation, which increases the water solubility of the metabolites and facilitates their excretion. nih.gov While it is plausible that M6 undergoes glucuronidation, specific studies are needed to confirm this and to identify the specific UDP-glucuronosyltransferase (UGT) enzymes involved. A deeper understanding of both minor and Phase II metabolic pathways is critical for developing comprehensive analytical methods to detect MAB-CHMINACA use and for accurately interpreting toxicological findings. For instance, in the analysis of an authentic human urine specimen, hydrolysis with β-glucuronidase did not lead to an increase in the concentration of two predominant MAB-CHMINACA metabolites, suggesting that they were not significantly glucuronidated. nih.gov Similar investigations are necessary for M6.

Development of Novel and High-Throughput Analytical Techniques for M6

The detection of synthetic cannabinoid metabolites in biological matrices relies heavily on sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). nih.govnih.gov While these methods are powerful, there is a continuous need for the development of novel and high-throughput analytical techniques specifically for emerging metabolites like this compound.

Future research in this area should focus on:

Developing highly sensitive and specific LC-MS/MS methods: This includes optimizing chromatographic separation and mass spectrometric parameters for the unambiguous identification and quantification of M6 in various biological matrices such as urine, blood, and hair. bohrium.comnih.gov

Exploring high-resolution mass spectrometry: HRMS offers the advantage of non-targeted screening and retrospective data analysis, which is particularly useful in the ever-evolving landscape of new psychoactive substances. researchgate.net

Investigating high-throughput screening (HTS) methods: The development of rapid and cost-effective HTS techniques, potentially based on immunoassay principles, would be beneficial for screening large numbers of samples in clinical and forensic settings. nih.gov

The availability of validated and robust analytical methods is a prerequisite for reliable toxicological screening and confirmation of MAB-CHMINACA consumption. scielo.org.za

Standardization of M6 Research Methodologies and Data Reporting

A significant challenge in the field of new psychoactive substances is the lack of standardized research methodologies and data reporting. This inconsistency can make it difficult to compare findings across different studies and to establish a clear understanding of the prevalence and effects of specific compounds. For this compound, the establishment of standardized protocols is essential for building a reliable body of knowledge.

Key areas for standardization include:

Analytical Method Validation: Establishing clear guidelines for the validation of analytical methods used to detect and quantify M6, including parameters such as linearity, limit of detection, limit of quantification, accuracy, precision, and matrix effects. scielo.org.zanih.gov

Metabolite Identification and Reporting: Adhering to established recommendations for reporting metabolite data to ensure clarity and consistency in the scientific literature. nih.govnih.govresearchgate.netsemanticscholar.org This includes providing detailed information on the methods used for identification and the level of confidence in the structural elucidation.

Reference Material: Ensuring the availability and proper use of certified reference materials for this compound to ensure the accuracy and traceability of analytical measurements. caymanchem.com

The adoption of standardized practices will enhance the quality and comparability of research on M6 and other synthetic cannabinoid metabolites.

In Silico Modeling for Metabolism and Receptor Interactions of M6

In silico modeling techniques offer a powerful and cost-effective approach to predict the metabolic fate of drugs and to study their interactions with biological targets. These computational methods can provide valuable insights that can guide and complement experimental studies. For this compound, in silico modeling could be applied to:

Predict Metabolic Pathways: Computational models can be used to predict the potential sites of metabolism on the MAB-CHMINACA molecule and to identify the enzymes likely responsible for the formation of M6.

Model Receptor-Ligand Interactions: Molecular docking and molecular dynamics simulations can be employed to predict the binding mode of M6 at cannabinoid receptors and to estimate its binding affinity. kcl.ac.uk This can provide a theoretical basis for understanding its potential pharmacological activity.

While in silico approaches have been applied to other cannabinoids, their specific application to MAB-CHMINACA and its metabolites remains a promising area for future research. The integration of computational and experimental data will be crucial for a comprehensive understanding of the pharmacology and toxicology of this compound.

Q & A

Q. What experimental models are recommended for identifying and characterizing MAB-CHMINACA metabolite M6 in vitro?

Methodology: Use cryopreserved human hepatocytes incubated with MAB-CHMINACA (e.g., 10 μM for 3 hours) to simulate hepatic metabolism. Analyze metabolites via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with a biphenyl column. Prioritize metabolites using software like Nexus for structural prediction and Mass Hunter for manual validation . Key Considerations: Validate metabolite structures using reference standards when available. Ensure analytical criteria (e.g., precursor/product ion mass accuracy within 10 ppm/25 ppm, retention time consistency) are met .

Q. Which analytical techniques are most reliable for detecting M6 in biological matrices such as urine or blood?

Methodology: Employ LC-HRMS with positive/negative electrospray ionization (ESI) modes. Use reference masses (e.g., m/z 121.0508 for positive ESI) for calibration. Confirm M6 via fragmentation patterns and retention time alignment with synthesized standards. For urine, hydrolysis is unnecessary if phase II metabolites are absent . Data Interpretation: Cross-validate findings with databases like mzCloud for spectral matching and ChemSpider for physicochemical properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported tissue-specific distribution patterns of M6 (e.g., higher concentrations in liver vs. blood)?

Analysis: Tissue distribution differences may arise from variations in metabolic enzyme expression (e.g., cytochrome P450 isoforms in hepatocytes) or postmortem redistribution artifacts. Compare ante-mortem vs. postmortem studies using paired samples (e.g., blood, liver, urine) and normalize data to tissue mass or protein content . Case Example: In postmortem studies, MAB-CHMINACA metabolites showed higher hepatic retention due to lipophilicity, whereas blood levels were influenced by agonal events .

Q. What strategies are effective for validating M6 as a biomarker of MAB-CHMINACA exposure in heterogeneous populations?

Methodology: Conduct multi-platform metabolomics (NMR and MS) to assess M6 stability across demographics. Use harmonized protocols (e.g., Metabolites Merging Strategy) to align data from diverse studies. Statistically correlate M6 levels with parent compound intake using longitudinal sampling . Challenges: Address inter-individual variability in CYP450 activity and matrix effects (e.g., urine pH, phospholipid content) that may alter metabolite detectability .

Q. How can conflicting data on M6’s metabolic stability be reconciled across in vitro and in vivo studies?

Approach: Perform parallel incubations of hepatocytes and animal models (e.g., rodents) under controlled conditions (pH, temperature). Use isotopically labeled MAB-CHMINACA to track M6 formation kinetics. Compare degradation rates in simulated physiological fluids (e.g., plasma, bile) . Critical Factors: Account for species-specific metabolism (e.g., human vs. rodent glucuronidation pathways) and protein binding effects .

Data Integration and Reporting

Q. What computational tools are recommended for integrating M6 metabolite data into broader metabolic pathways?

Tools: Utilize Metabolomics Workbench for depositing raw MS/NMR data and metadata. Apply pathway analysis platforms (e.g., KEGG, MetaCyc) to map M6 to cannabinoid receptor signaling or oxidative stress pathways. Use InChI identifiers to standardize chemical descriptors . Best Practices: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Cross-reference with synthetic cannabinoid registries (e.g., NIH Resource Cores) for updated structural annotations .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MAB-CHMINACA metabolite M6
Reactant of Route 2
MAB-CHMINACA metabolite M6

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